4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol
CAS No.: 1021023-73-3
Cat. No.: VC6991123
Molecular Formula: C13H13N5O
Molecular Weight: 255.281
* For research use only. Not for human or veterinary use.
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol - 1021023-73-3](/images/structure/VC6991123.png)
Specification
CAS No. | 1021023-73-3 |
---|---|
Molecular Formula | C13H13N5O |
Molecular Weight | 255.281 |
IUPAC Name | 4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol |
Standard InChI | InChI=1S/C13H13N5O/c19-10-3-1-9(2-4-10)5-6-14-12-11-7-17-18-13(11)16-8-15-12/h1-4,7-8,19H,5-6H2,(H2,14,15,16,17,18) |
Standard InChI Key | OQRWWTCTHDGACK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCNC2=NC=NC3=C2C=NN3)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol . Its structure comprises:
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A pyrazolo[3,4-d]pyrimidine moiety, a bicyclic system with nitrogen atoms at positions 1, 2, 4, and 7.
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An ethylamino chain (-NH-CH-CH-) bridging the pyrimidine ring to a para-substituted phenol group.
Key identifiers include:
Synonyms and Registry Numbers
The compound is cataloged under multiple aliases, including STK944736 and 4-[2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)ethyl]phenol . Its CAS registry number, 1021023-73-3, facilitates cross-referencing in chemical databases .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is published, analogous pyrazolo[3,4-d]pyrimidine derivatives are synthesized via:
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Cyclocondensation Reactions: Combining aminopyrazoles with carbonyl compounds .
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Vilsmeier-Haack Formylation: Introducing aldehyde groups to sydnone intermediates, though this method risks unintended cyclization .
A plausible route involves:
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Step 1: Reacting 4-aminophenethyl alcohol with 4-chloropyrazolo[3,4-d]pyrimidine under basic conditions to form the ethylamino linkage.
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Step 2: Protecting the phenol group during synthesis to prevent side reactions, followed by deprotection .
Challenges in Synthesis
The phenolic -OH group’s reactivity necessitates protective strategies (e.g., silylation or acetylation) to avoid oxidation or unwanted nucleophilic substitutions . Additionally, achieving regioselectivity in pyrazolo[3,4-d]pyrimidine functionalization remains a hurdle, often requiring meticulous temperature and catalyst control .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: A strong absorption band near 3300 cm confirms the phenolic -OH stretch . Bands at 1600–1500 cm correspond to aromatic C=C and C=N vibrations .
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NMR Spectroscopy:
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL) .
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Stability: Susceptible to photodegradation; storage in amber vials under inert atmosphere is recommended .
Reactivity and Functionalization
Electrophilic Substitution
The phenol group undergoes O-alkylation or sulfonation, enabling derivatization for enhanced solubility or bioactivity . For instance, sulfonation at the para position could introduce a sulfonic acid group, improving aqueous solubility.
Coordination Chemistry
The pyrimidine nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Cu, Pt). Such complexes are explored for anticancer properties, though studies specific to this compound are pending .
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